molecular formula C8H5ClF2 B13741070 1-Chloro-4-(1,2-difluoroethenyl)benzene CAS No. 316173-82-7

1-Chloro-4-(1,2-difluoroethenyl)benzene

Cat. No.: B13741070
CAS No.: 316173-82-7
M. Wt: 174.57 g/mol
InChI Key: LEENKDIPVKFHCJ-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where a chlorine atom and a difluoroethenyl group are substituted at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-difluoroethenyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1,2-difluoroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Addition: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst .

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-hydroxy-4-(1,2-difluoroethenyl)benzene.

    Electrophilic Addition: Formation of 1-chloro-4-(1,2-difluoroethyl)benzene.

    Oxidation: Formation of 1-chloro-4-(1,2-difluoroepoxy)benzene.

    Reduction: Formation of 1-chloro-4-(1,2-difluoroethyl)benzene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,2-difluoroethenyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and difluoroethenyl group provide sites for nucleophilic and electrophilic attacks, respectively. The compound can form intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates are stabilized by resonance, allowing for further reactions to occur .

Comparison with Similar Compounds

Properties

CAS No.

316173-82-7

Molecular Formula

C8H5ClF2

Molecular Weight

174.57 g/mol

IUPAC Name

1-chloro-4-(1,2-difluoroethenyl)benzene

InChI

InChI=1S/C8H5ClF2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H

InChI Key

LEENKDIPVKFHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CF)F)Cl

Origin of Product

United States

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